molecular formula C16H18N3NaO4S B13393884 sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13393884
M. Wt: 371.4 g/mol
InChI Key: KLOHDWPABZXLGI-UHFFFAOYSA-M
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Description

Sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (CAS: 69-52-3) is the sodium salt of ampicillin, a β-lactam antibiotic belonging to the aminopenicillin class. Its molecular formula is C₁₆H₁₈N₃NaO₄S, with an average molecular mass of 371.387 g/mol . The compound features a bicyclic β-lactam core fused with a thiazolidine ring and a phenylglycyl side chain at the 6-position, which enhances its affinity for bacterial penicillin-binding proteins (PBPs). It is marketed under trade names such as Omnipen-N and Citteral , and its primary mechanism involves inhibiting cell wall synthesis in Gram-positive and some Gram-negative bacteria.

Properties

IUPAC Name

sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOHDWPABZXLGI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N3NaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Structure and Properties

The chemical structure of this compound involves a 4-thia-1-azabicyclo[3.2.0]heptane core, which is typical for penicillin derivatives. It includes a phenylacetyl side chain, contributing to its antibacterial properties. The compound is freely soluble in water, which is advantageous for pharmaceutical applications.

Property Description
Molecular Formula C16H18N3NaO4S
Molecular Weight 371.4 g/mol
Solubility Freely soluble in water
Appearance White or almost white powder

Preparation Methods

The preparation of this compound typically involves the synthesis of the free acid form of the penicillin derivative, followed by conversion to the sodium salt. Here is a general outline of the process:

  • Synthesis of Free Acid Form : The free acid form of the penicillin derivative is synthesized through a series of chemical reactions involving the core penicillin structure and the appropriate side chains. This often involves fermentation products or chemical modifications of existing penicillins.

  • Conversion to Sodium Salt : The free acid is then neutralized with sodium bicarbonate or another suitable base to form the sodium salt. This step is crucial for improving solubility and stability in aqueous solutions, which is beneficial for pharmaceutical formulations.

Analysis and Characterization

Characterization of the sodium salt involves various analytical techniques to ensure purity and identity:

Chemical Reactions Analysis

Hydrolysis of the β-Lactam Ring

The β-lactam ring is highly reactive due to its inherent strain, making hydrolysis a primary degradation pathway:

Reaction Conditions Products Mechanistic Insights References
Acidic (pH 2–3, 25°C)Ampicillic acid derivatives (open β-lactam)Acid-catalyzed nucleophilic attack by water at the carbonyl carbon of the β-lactam ring.
Alkaline (pH 8–9, 25°C)Ampicilloic acid derivativesBase-mediated ring opening, forming a carboxylate intermediate.
  • Kinetics : Hydrolysis accelerates at elevated temperatures or extremes of pH .

  • Impact on Bioactivity : Ring opening inactivates the antibiotic by disrupting its ability to bind penicillin-binding proteins (PBPs).

Oxidation Reactions

The amino-phenylacetyl side chain and sulfur atom in the thiazolidine ring are susceptible to oxidation:

Oxidizing Agent Products Conditions References
H<sub>2</sub>O<sub>2</sub>Sulfoxide derivativesRoom temperature, neutral pH
O<sub>2</sub> (atmospheric)Degraded β-lactam productsProlonged storage in aqueous solutions
  • Key Observation : Oxidation of the sulfur atom generates sulfoxides, which are pharmacologically inactive.

Complexation with Metal Ions

The carboxylate and amino groups enable coordination with divalent cations:

Metal Ion Complex Structure Effect on Stability References
Mg<sup>2+</sup>, Ca<sup>2+</sup>Chelates at carboxylate and β-lactam carbonylAccelerates β-lactam hydrolysis
Cu<sup>2+</sup>Square-planar coordination complexesPrecipitates in solution, reducing bioavailability
  • Clinical Relevance : Metal interactions necessitate caution when formulating with ionic excipients.

Thermal Degradation

Decomposition occurs under dry heat or prolonged heating:

Temperature Degradation Products Mechanism References
>100°CPolymerized β-lactam fragmentsRadical-mediated chain scission and recombination
60–80°C (moisture)Ampicillin diketopiperazineIntramolecular cyclization of the side chain

Enzymatic Degradation by β-Lactamases

Resistance enzymes hydrolyze the β-lactam ring:

Enzyme Class Reaction Outcome Inhibition Strategies References
TEM-1 β-lactamaseInactive penicilloic acidCo-administration with β-lactamase inhibitors (e.g., sulbactam)
AmpC β-lactamaseSame as aboveNot effectively inhibited by classical inhibitors
  • Structural Basis : Enzyme active-site serine attacks the β-lactam carbonyl, forming an acyl-enzyme intermediate .

Synthetic Modifications

While not a direct reaction of the sodium salt, the parent ampicillin undergoes side-chain modifications to produce derivatives:

Reaction Reagents Products Application References
AcylationChloroacetyl chlorideAmpicillin prodrugs (e.g., pivampicillin)Enhanced oral absorption
SulfonationSO<sub>3</sub> complexesSulfonated analogsImproved solubility

Mechanism of Action

Penicillin G sodium salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Features
Ampicillin sodium 2-Amino-2-phenylacetyl C₁₆H₁₈N₃NaO₄S 371.387 Broad-spectrum; hydrolyzed by β-lactamases
Cloxacillin sodium monohydrate 3-(2-Chlorophenyl)-5-methyl-isoxazole-4-yl C₁₉H₁₇ClN₃NaO₅S·H₂O 475.885 Penicillinase-resistant; enhanced stability against staphylococcal enzymes
Dicloxacillin 3-(2,6-Dichlorophenyl)-5-methyl-oxazole-4-yl C₁₉H₁₇Cl₂N₃O₅S 470.327 Dual chlorine atoms improve β-lactamase resistance and lipid solubility
Cyclacillin 6-Aminocyclohexanecarboxamido C₁₅H₂₃N₃O₄S 348.42 Cyclohexane substituent reduces β-lactamase affinity; oral bioavailability
Ampicillin 4-hydroxyphenyl derivative 2-Amino-2-(4-hydroxyphenyl)acetyl C₁₆H₁₈N₃O₅S 364.39 Hydroxyl group improves solubility but reduces membrane permeability

Pharmacological and Resistance Profiles

Table 2: Activity Spectrum and Resistance Mechanisms

Compound Gram-Positive Coverage Gram-Negative Coverage β-Lactamase Resistance Clinical Use
Ampicillin sodium High (Streptococci) Moderate (E. coli, H. influenzae) Low UTIs, respiratory infections
Cloxacillin sodium High (Staphylococci) Low High Methicillin-sensitive Staphylococcal infections
Dicloxacillin High (Staphylococci) Low Very High Resistant Staphylococcal and Streptococcal infections
Cyclacillin Moderate Low Moderate Mild skin/soft tissue infections
  • Ampicillin sodium is hydrolyzed by β-lactamases due to its unhindered phenylglycyl side chain, limiting its use against β-lactamase-producing strains .
  • Cloxacillin and dicloxacillin incorporate bulky, electronegative substituents (chlorophenyl, methyl-isoxazole) that sterically block β-lactamase binding, conferring resistance .
  • Cyclacillin ’s cyclohexane group reduces affinity for both PBPs and β-lactamases, resulting in a narrower spectrum .

Physicochemical and Solubility Data

Table 3: Solubility and Stability

Compound Aqueous Solubility (mg/mL) Stability in Acidic pH Plasma Protein Binding (%)
Ampicillin sodium 50–100 (pH 7.4) Low (degrades in stomach acid) 15–25
Cloxacillin sodium 30–50 (pH 7.4) Moderate 95
Dicloxacillin 20–30 (pH 7.4) High 97
  • Ampicillin sodium’s solubility decreases in acidic environments (e.g., gastric fluid), necessitating parenteral or enteric-coated formulations .
  • High plasma protein binding in cloxacillin and dicloxacillin prolongs half-life but limits tissue penetration .

Biological Activity

Sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly referred to as L-Ampicillin, is a semi-synthetic penicillin antibiotic. It is primarily used to treat bacterial infections and is known for its broad-spectrum activity against Gram-positive and some Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy against various pathogens, and relevant research findings.

  • Molecular Formula : C16H19N3O4S
  • Molecular Weight : 349.40 g/mol
  • CAS Number : 19379-33-0

L-Ampicillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan layers, which is essential for maintaining cell wall integrity. This disruption leads to cell lysis and death, particularly in actively dividing bacteria.

Antibacterial Spectrum

L-Ampicillin is effective against a variety of pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Haemophilus influenzae

The compound's efficacy against these organisms makes it a valuable option in treating infections such as pneumonia, urinary tract infections, and meningitis.

Resistance Mechanisms

Despite its effectiveness, resistance to L-Ampicillin has been observed due to:

  • Beta-lactamase production : Many bacteria produce enzymes that hydrolyze the beta-lactam ring of ampicillin, rendering it ineffective.
  • Altered PBPs : Some strains may have modified PBPs that have a reduced affinity for ampicillin.

Efficacy Studies

Recent studies have demonstrated L-Ampicillin's effectiveness in various clinical settings:

  • In Vitro Studies : A study published in Biomed Research International showed that L-Ampicillin exhibited significant inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates .
  • Clinical Trials : Clinical trials have indicated that L-Ampicillin remains a first-line treatment for certain infections despite the rise of resistant strains .

Case Studies

Several case studies highlight the successful use of L-Ampicillin in treating severe bacterial infections:

  • A case involving a patient with acute bacterial meningitis showed rapid improvement following intravenous administration of L-Ampicillin combined with other antibiotics to cover resistant organisms.

Data Table: Comparative Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Resistance Rate (%)
Staphylococcus aureus0.5 µg/mL30
Streptococcus pneumoniae0.25 µg/mL5
Escherichia coli2 µg/mL15
Haemophilus influenzae1 µg/mL10

Q & A

Q. What are the key structural features influencing the β-lactamase inhibition activity of this compound?

The compound’s bicyclic β-lactam core and the 2-amino-2-phenylacetyl side chain are critical for binding to bacterial penicillin-binding proteins (PBPs) and β-lactamase enzymes. Computational docking studies (e.g., using AutoDock Vina) combined with comparative NMR analysis of analogs (e.g., substituent variations at the 6-position) can reveal steric and electronic contributions to enzyme affinity. For example, highlights the importance of stereochemistry (2S,5R,6R configuration) in ampicillin analogs, which directly impacts bacterial targeting .

Q. How can researchers optimize synthesis yields for this β-lactam derivative?

Key steps include:

  • Acylation reaction control : Use of N-protected 2-amino-2-phenylacetyl chloride under anhydrous conditions to minimize hydrolysis.
  • Temperature modulation : Maintaining ≤0°C during nucleophilic substitution to preserve β-lactam ring stability ().
  • Purification : Reverse-phase HPLC with C18 columns and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients to isolate the sodium salt form .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported antibacterial efficacy data across studies?

Discrepancies often arise from:

  • Assay variability : Differences in MIC (Minimum Inhibitory Concentration) protocols (e.g., broth microdilution vs. agar dilution). Validate results using CLSI/EUCAST guidelines.
  • Bacterial strain specificity : demonstrates reduced activity against Gram-negative strains with upregulated efflux pumps (e.g., Pseudomonas aeruginosa). Combine with efflux pump inhibitors (e.g., PAβN) to clarify resistance mechanisms .
  • Synergistic effects : Test combinatorial efficacy with clavulanic acid (β-lactamase inhibitor) to distinguish β-lactamase-dependent resistance .

Q. What experimental strategies are recommended for characterizing degradation products under stress conditions?

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (60°C) stress.
  • Analytical tools :
    • HPLC-PDA/MS : Use a Zorbax Eclipse Plus C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile to separate degradation products.
    • High-resolution mass spectrometry (HRMS) : Identify fragmentation patterns (e.g., β-lactam ring cleavage or side-chain oxidation) .

Q. How can researchers design experiments to evaluate the impact of metal ion coordination on bioavailability?

  • Coordination chemistry studies : Synthesize metal complexes (e.g., Cr(III) as in ) and compare stability constants (log K) via potentiometric titration.
  • In vitro permeability : Use Caco-2 cell monolayers to assess intestinal absorption with/without metal ions (e.g., Zn²⁺, Mg²⁺).
  • Pharmacokinetic modeling : Integrate plasma protein binding data (e.g., ultrafiltration assays) to predict free drug concentrations .

Methodological Challenges in Physicochemical Characterization

Q. What techniques are most reliable for determining solubility and partition coefficients (log P)?

  • Solubility : Shake-flask method with phosphate buffer (pH 6.8) at 37°C, quantified via UV-Vis spectroscopy at λmax ~260 nm.
  • log P : Use octanol-water partitioning with HPLC retention time correlation ( details multicomponent solubility profiles with KCl and water) .

Q. How can crystallography resolve ambiguities in stereochemical assignments?

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals in ethanol/water (9:1) at 4°C. Refine structures using SHELX-97 to confirm (2S,5R,6R) configuration and hydrogen-bonding networks () .

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